molecular formula C10H16BrN3 B13061777 3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13061777
M. Wt: 258.16 g/mol
InChI Key: IDVSNSXGRPKXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C10H16BrN3 and a molecular weight of 258.16 g/mol This compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is a fused bicyclic system containing both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of 3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the bromination of 7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Scientific Research Applications

3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

3-bromo-7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16BrN3/c1-10(2,3)8-4-5-12-9-7(11)6-13-14(8)9/h6,8,12H,4-5H2,1-3H3

InChI Key

IDVSNSXGRPKXPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCNC2=C(C=NN12)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.